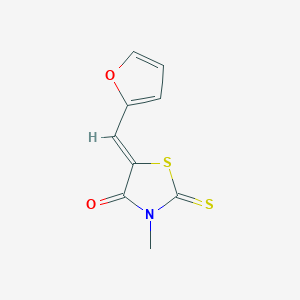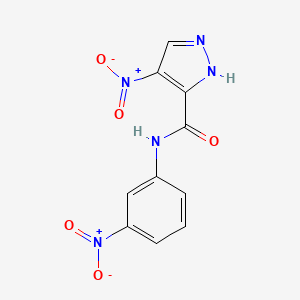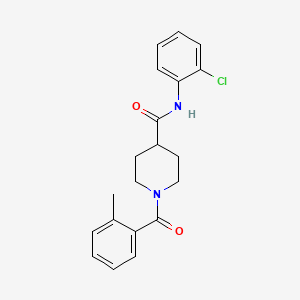
5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" is a chemical compound belonging to the class of thiazolidinones, which are heterocyclic compounds containing a thiazolidine ring.
Synthesis Analysis
The synthesis of similar compounds, such as "5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines," involves reactions with nitrile oxides in pyridine solution, producing a range of compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines (Kandeel & Youssef, 2001). The synthesis of "5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" was achieved and characterized by FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (Rahmani et al., 2017).
Molecular Structure Analysis
Structural analysis through X-ray powder diffraction and DFT studies has been conducted on similar thiazolidinone compounds, revealing details about the crystal structure and molecular packing (Rahmani et al., 2017).
Chemical Reactions and Properties
Electrochemical characterization of related compounds like "(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones" has shown that redox potential is influenced by alkyl groups' number and position, suggesting potential applications in complexing ligands for heavy metal ions (Ungureanu et al., 2021).
Physical Properties Analysis
Physical properties of thiazolidinones often include their crystalline structure, which can be characterized using techniques like X-ray diffraction, as seen in studies of similar compounds (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazolidinones like "5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" can be inferred from studies on similar compounds, which show reactivity with various organic and inorganic reagents, leading to a range of derivatives with diverse properties (Ungureanu et al., 2021).
Applications De Recherche Scientifique
Electrochemical Characterization
Electrochemical properties of thiazolidin-4-one derivatives have been investigated through cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry. These compounds demonstrate potential as complexing ligands for heavy metal ions, suggesting their application in environmental chemistry and sensor development for aqueous solutions (Ungureanu et al., 2021).
Green Synthesis
Thiazolidin-4-one derivatives have been synthesized using an improved Knoevenagel condensation in polyethylene glycol-400 under catalyst-free conditions. This methodology presents an efficient, economical, and environmentally friendly approach compared to traditional methods, highlighting the compound's versatility in organic synthesis (Metwally, 2014).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have shown significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds reduced tumor volume, cell number, and improved the lifespan of tumor-bearing mice, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Microwave-Assisted Synthesis
Microwave conditions have been utilized to synthesize bis(2-thioxothiazolidin-4-one) derivatives, potentially acting as GSK-3 inhibitors. This method expedites the synthesis process, showcasing the adaptability of thiazolidin-4-one derivatives in developing therapeutic agents (Kamila & Biehl, 2012).
Versatility in Medicinal Chemistry
Thiazolidin-4-one derivatives serve as core building blocks in synthesizing biorelevant molecules with promising antitumor and moderate antiviral activity. These derivatives are instrumental in expanding the repertoire of compounds for medicinal chemistry (Atamanyuk et al., 2014).
Antimicrobial Activity
Derivatives of thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents (El‐Aasar & Saied, 2008).
Propriétés
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-10-8(11)7(14-9(10)13)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTWYYBSFGCMJM-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)
![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)